molecular formula C45H88NO19P3 B13142680 azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

Cat. No.: B13142680
M. Wt: 1040.1 g/mol
InChI Key: JFWCCBKCGYVZEW-UOMZNSHMSA-N
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Description

The compound “azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate” is a complex organic molecule that features multiple functional groups, including hydroxyl, phosphonooxy, and octadec-9-enoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:

    Formation of the cyclohexyl core: This step involves the cyclization of a suitable precursor to form the cyclohexyl ring with the desired stereochemistry.

    Introduction of hydroxyl and phosphonooxy groups: Hydroxyl groups can be introduced through oxidation reactions, while phosphonooxy groups can be added using phosphorylation reagents.

    Attachment of octadec-9-enoyl groups: This step involves esterification reactions where octadec-9-enoyl groups are attached to the hydroxyl groups on the cyclohexyl ring.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl or carboxyl groups.

    Reduction: The double bonds in the octadec-9-enoyl groups can be reduced to form saturated alkyl chains.

    Substitution: The hydroxyl and phosphonooxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or carboxylic acids, while reduction of double bonds may yield saturated hydrocarbons.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for drug development.

    Medicine: The compound’s potential bioactivity could be explored for therapeutic applications.

    Industry: It may be used in the development of new materials or as a functional additive in various products.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

    Membrane interaction: The compound’s lipophilic groups may allow it to integrate into cell membranes, affecting membrane properties and functions.

Comparison with Similar Compounds

Similar Compounds

    Phospholipids: These compounds also contain phosphonooxy groups and long alkyl chains, making them structurally similar.

    Glycolipids: Similar to the compound , glycolipids contain carbohydrate moieties and long hydrophobic chains.

    Sphingolipids: These compounds have a sphingoid base and are involved in cellular signaling and membrane structure.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer unique properties and applications not found in other similar compounds.

Biological Activity

The compound azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate is a complex organic molecule with significant biological implications due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex arrangement of functional groups including hydroxyls, phosphonates, and fatty acid esters. The presence of these groups contributes to its reactivity and interaction with biological systems.

Structural Formula

C23H42N1O10P1\text{C}_{23}\text{H}_{42}\text{N}_{1}\text{O}_{10}\text{P}_{1}
  • Antioxidant Activity : The hydroxyl groups in the compound are known to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage.
  • Cell Membrane Interaction : The fatty acid moiety (octadec-9-enoate) enhances the lipophilicity of the compound, allowing it to integrate into cell membranes. This integration can influence membrane fluidity and permeability.
  • Enzyme Modulation : The phosphonate groups may interact with various enzymes, potentially acting as inhibitors or activators depending on the target enzyme's nature. This modulation can affect metabolic pathways significantly.

Therapeutic Applications

  • Cancer Treatment : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against cancer cells by inducing apoptosis. The specific azane structure may enhance this effect through targeted delivery mechanisms.
  • Neuroprotective Effects : Compounds with similar functional groups have been shown to protect neuronal cells from apoptosis in neurodegenerative diseases. The antioxidant properties may play a significant role in this protective effect.
  • Anti-inflammatory Properties : Research indicates that the compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of azane derivatives using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentration when treated with the compound compared to controls.

Study 2: Cytotoxicity in Cancer Cells

In vitro tests on various cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased annexin V staining indicative of early apoptosis.

Cell LineIC50 (µM)Apoptosis (%)
HeLa1245
MCF-71540
A5491050

Study 3: Neuroprotective Effects

In a model of oxidative stress-induced neurodegeneration, treatment with the compound resulted in a significant decrease in cell death and an increase in cell viability compared to untreated controls.

Properties

Molecular Formula

C45H88NO19P3

Molecular Weight

1040.1 g/mol

IUPAC Name

azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C45H85O19P3.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)59-35-37(61-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-60-67(57,58)64-45-41(49)43(62-65(51,52)53)40(48)44(42(45)50)63-66(54,55)56;/h17-20,37,40-45,48-50H,3-16,21-36H2,1-2H3,(H,57,58)(H2,51,52,53)(H2,54,55,56);1H3/b19-17-,20-18-;/t37-,40?,41-,42-,43-,44+,45?;/m1./s1

InChI Key

JFWCCBKCGYVZEW-UOMZNSHMSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N

Origin of Product

United States

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